
1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
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Biological Activity
1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 899740-77-3, is a compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H14F3N3O4
- Molecular Weight : 417.3 g/mol
The compound features a dihydropyridine core substituted with a nitro group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, a related compound demonstrated significant inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with MIC values of 32 µg/mL and 128 µg/mL, respectively. This suggests that the presence of nitro and trifluoromethyl groups may enhance antibacterial properties .
Antidiabetic Potential
In studies assessing antidiabetic activity, compounds structurally related to this compound showed promising results. For example, one study reported an IC50 value of 4.58 µM for alpha-amylase inhibition compared to acarbose (IC50 = 1.58 µM), indicating potential as an antidiabetic agent .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that protect pancreatic beta cells from oxidative stress, potentially enhancing insulin secretion.
- Enzyme Inhibition : The inhibition of enzymes such as alpha-amylase and PTP-1B has been observed in related compounds, suggesting a possible mechanism for lowering blood glucose levels .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition against Bacillus cereus (MIC: 32 µg/mL) | |
Antidiabetic | Alpha-amylase IC50: 4.58 µM | |
Antioxidant | Protects pancreatic beta cells |
Related Research Findings
A study on structural analogs has shown that the introduction of nitro and trifluoromethyl groups significantly enhances the biological activity of pyridine derivatives. These modifications are thought to increase lipophilicity and improve binding affinity to target enzymes or receptors .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
-
Anticancer Activity
- Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of cell cycle progression and activation of caspases, which are crucial for the apoptotic process.
- Case Study : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines:
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7
-
Antimicrobial Properties
- Similar compounds have shown antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) studies indicate effectiveness against:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
-
Anti-inflammatory Effects
- The compound may inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammation and cancer progression. Inhibition of this pathway could lead to reduced tumor growth and enhanced therapeutic outcomes.
-
Mitochondrial Function Modulation
- There is evidence suggesting that this compound may act as a mitochondrial uncoupler, promoting apoptosis in cancer cells through increased production of reactive oxygen species (ROS).
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted pyridine precursors with nitrobenzyl and trifluoromethylphenyl groups. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link the pyridine-3-carboxylic acid moiety to the 4-(trifluoromethyl)aniline derivative.
- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the dihydropyridinone ring.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation .
Example Reaction Table
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Amidation | EDC, HOBt, DMF, 0°C→RT, 12h | 65 | 95% |
Cyclization | NaH, THF, reflux, 6h | 78 | 98% |
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (using SHELX for refinement ) resolves bond lengths, angles, and stereochemistry. For example, similar dihydropyridinone derivatives show planar carboxamide groups and nitrobenzyl torsion angles of ~15° .
- Spectroscopy :
Example Spectral Data
Technique | Key Signals |
---|---|
1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.72 (d, J=8.4 Hz, 2H, Ar-H) |
IR (KBr) | 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) in flow chemistry?
Methodological Answer:
- Parameter screening : Use fractional factorial designs to assess variables (temperature, residence time, catalyst loading). For example, flow reactors enable precise control of exothermic cyclization steps, reducing side products .
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between parameters. A recent study achieved 92% yield by optimizing residence time (15 min) and temperature (80°C) in a microreactor .
Example DoE Table
Variable | Low Level | High Level | Optimal Value |
---|---|---|---|
Temperature (°C) | 60 | 100 | 80 |
Residence Time (min) | 5 | 25 | 15 |
Catalyst (mol%) | 1 | 5 | 3 |
Q. How can computational methods predict biological activity and resolve spectroscopic-crystallographic discrepancies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase enzymes. The trifluoromethyl group often enhances hydrophobic interactions in ATP-binding pockets .
- DFT calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) bond lengths to identify conformational distortions. For example, discrepancies >0.05 Å may indicate crystal packing effects .
Example Docking Results
Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
EGFR Kinase | -9.2 | H-bond with Met793, π-π stacking with Phe723 |
Q. How to analyze contradictory data between spectroscopic and crystallographic results?
Methodological Answer:
- Dynamic vs. static structures : NMR captures solution-state dynamics, while XRD shows solid-state conformations. For example, rotational freedom in the nitrobenzyl group may lead to NMR signal splitting absent in XRD .
- Refinement protocols : Use SHELXL to model disorder or thermal motion in crystallographic data. A 2020 study resolved similar conflicts by refining anisotropic displacement parameters for nitro groups .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-6-8-15(9-7-14)24-18(27)17-5-2-10-25(19(17)28)12-13-3-1-4-16(11-13)26(29)30/h1-11H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCHXYRCHQMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.